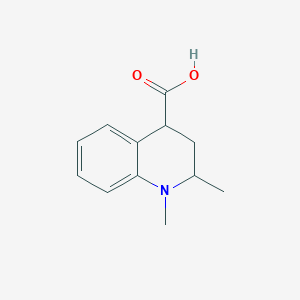
6-Chloro-3-methylquinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-methylquinoline-5,8-dione is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylquinoline-5,8-dione typically involves the chlorination of 3-methylquinoline-5,8-dione. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
6-Chloro-3-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct biological and chemical properties .
科学研究应用
6-Chloro-3-methylquinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-3-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cellular respiration or DNA replication, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: This compound has similar chemical properties but with an additional chlorine atom at the 7th position.
3-Methylquinoline-5,8-dione: Lacks the chlorine atom at the 6th position, leading to different chemical reactivity and biological activity.
5,8-Quinolinedione: The parent compound without any substituents at the 3rd or 6th positions.
Uniqueness
6-Chloro-3-methylquinoline-5,8-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
160196-24-7 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC 名称 |
6-chloro-3-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3 |
InChI 键 |
ZMJIDBUZWFRABU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




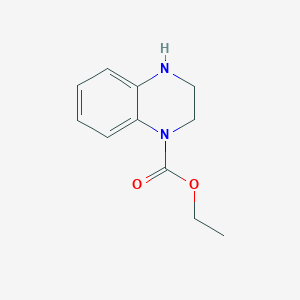
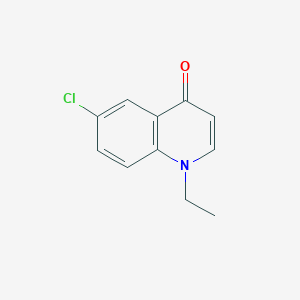
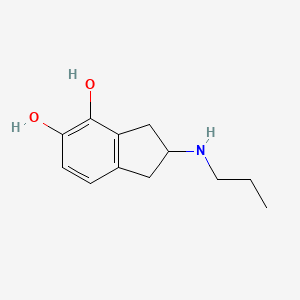
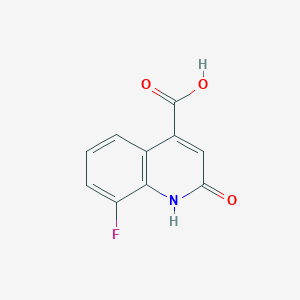


![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)
